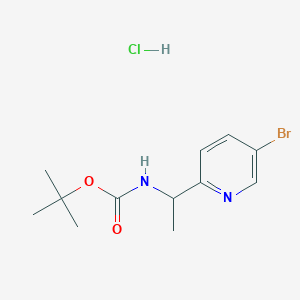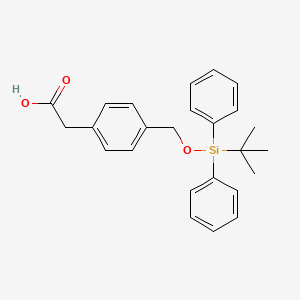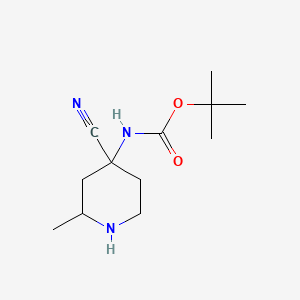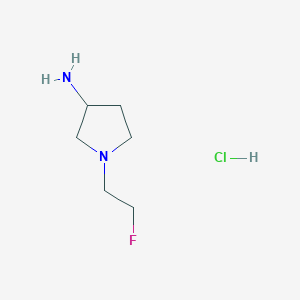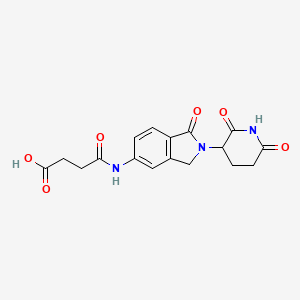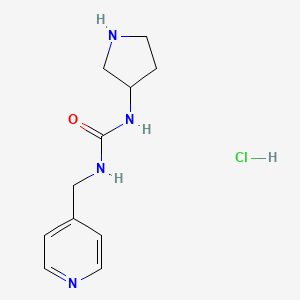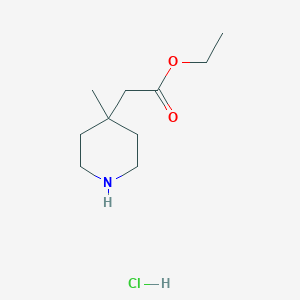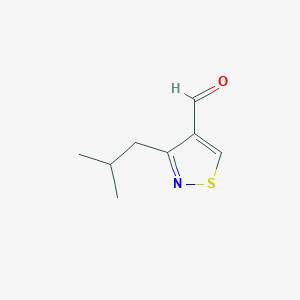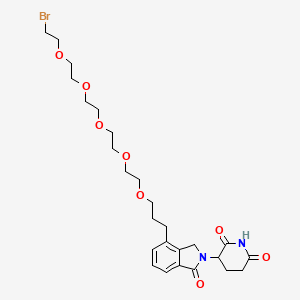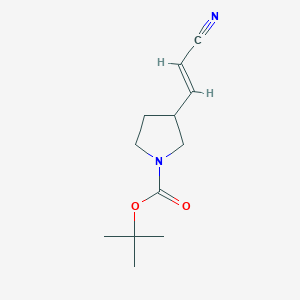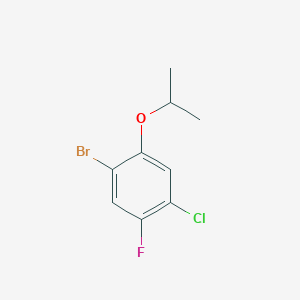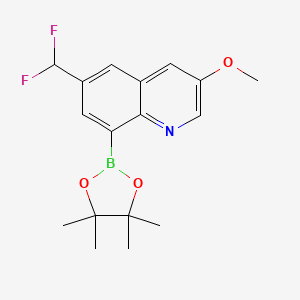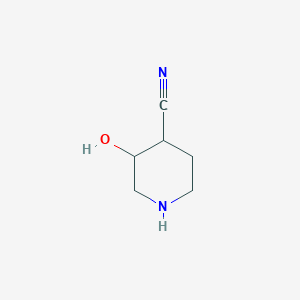
2-(2-Fluoro-5-(methylthio)phenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-5-(methylthio)phenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a fluoro and methylthio group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-(methylthio)phenyl)-1,3-dioxolane typically involves the reaction of 2-fluoro-5-(methylthio)benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal, resulting in the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-5-(methylthio)phenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-fluorinated products.
Substitution: Amino or thiol-substituted products.
Scientific Research Applications
2-(2-Fluoro-5-(methylthio)phenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-(methylthio)phenyl)-1,3-dioxolane is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The fluoro and methylthio groups may play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-5-(methylthio)phenyl)-1,3-dioxane
- 2-(2-Fluoro-5-(methylthio)phenyl)-1,3-dioxepane
- 2-(2-Fluoro-5-(methylthio)phenyl)-1,3-dioxane
Uniqueness
2-(2-Fluoro-5-(methylthio)phenyl)-1,3-dioxolane is unique due to the presence of both a fluoro and methylthio group on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C10H11FO2S |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(2-fluoro-5-methylsulfanylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H11FO2S/c1-14-7-2-3-9(11)8(6-7)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3 |
InChI Key |
UDYVKWYWYRFTQC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)F)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


